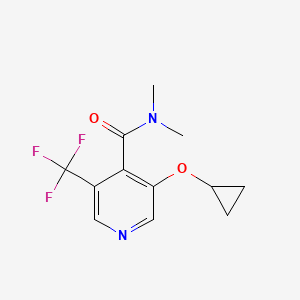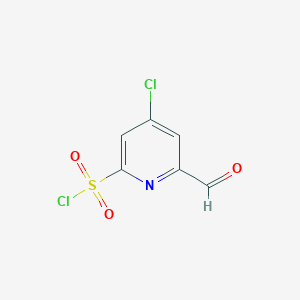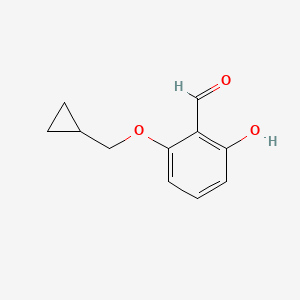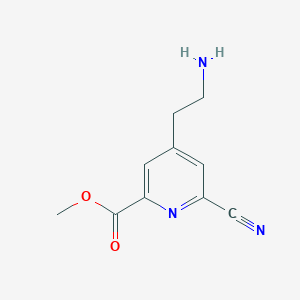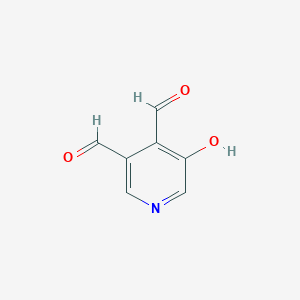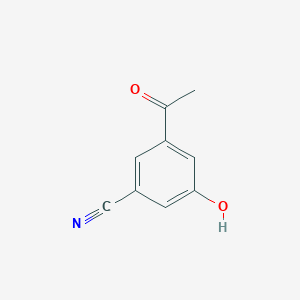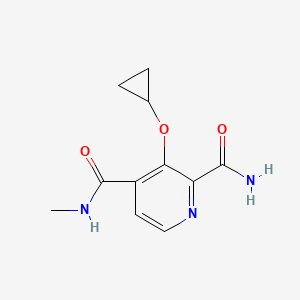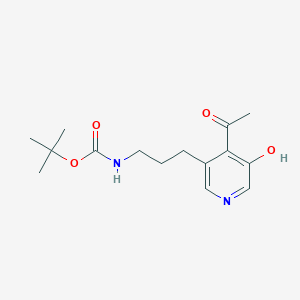
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate is an organic compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol . This compound is characterized by its tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of Functional Groups: The acetyl and hydroxyl groups are introduced onto the pyridine ring through specific reactions such as acetylation and hydroxylation.
Attachment of the Carbamate Group: The tert-butyl carbamate group is attached to the pyridine ring through a reaction with tert-butyl chloroformate and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl and acetyl groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
作用機序
The mechanism of action of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition can prevent the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s .
類似化合物との比較
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 5-hydroxy-3-pyridinylcarbamate: This compound has a similar structure but lacks the acetyl group, which may affect its chemical reactivity and biological activity.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound has a different substitution pattern on the aromatic ring, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
tert-butyl N-[3-(4-acetyl-5-hydroxypyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)13-11(8-16-9-12(13)19)6-5-7-17-14(20)21-15(2,3)4/h8-9,19H,5-7H2,1-4H3,(H,17,20) |
InChIキー |
WVQJFRGTXYEONO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=NC=C1CCCNC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


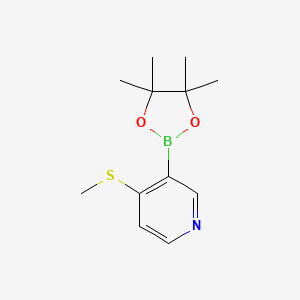
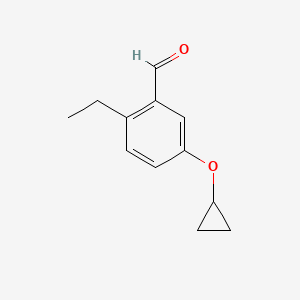
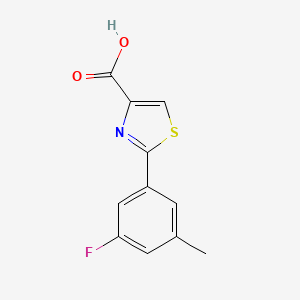
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
